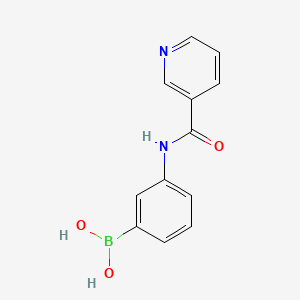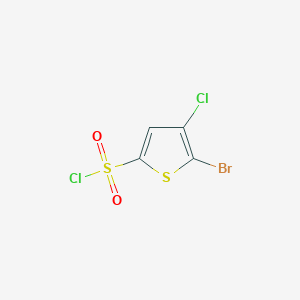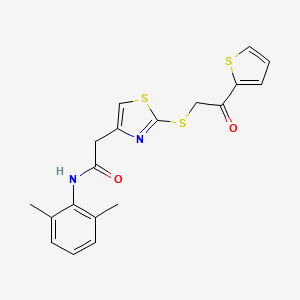
(3-(Nicotinamido)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-(Nicotinamido)phenyl)boronic acid”, also known as N-phenyl-3-pyridinecarboxamide boronic acid, is a boronic acid derivative compound. It has the molecular formula C12H11BN2O3 and a molecular weight of 242.04 .
Molecular Structure Analysis
The molecular structure of “(3-(Nicotinamido)phenyl)boronic acid” consists of a phenyl group attached to a boronic acid group, with a nicotinamide moiety on the phenyl ring .Physical And Chemical Properties Analysis
“(3-(Nicotinamido)phenyl)boronic acid” has a predicted density of 1.33±0.1 g/cm3 and a predicted pKa of 7.88±0.10 .Wissenschaftliche Forschungsanwendungen
Biosensors with Boronic Acid-Based Materials
Boronic acids have garnered attention as synthetic receptors due to their specific sugar-responsive properties. NPBA, being a boronic acid derivative, can interact specifically and reversibly with 1,2- or 1,3-diols to form cyclic esters. Researchers have utilized NPBA-based materials in biosensors for detecting cis-diol-containing biological species. Notably, these applications span diverse areas such as:
Glucose-Sensitive Polymers for Diabetes Treatment
NPBA conjugates have been explored as glucose-sensitive polymers. These polymers can self-regulate insulin release, making them promising for diabetes treatment. Additionally, NPBA-based materials serve as diagnostic agents .
Fluorescent Sensors
Combining NPBA with fluorescent moieties results in sensors with unique properties. For instance, NPBA-pyrene conjugates have been used as sensors for catechol and its amino derivatives (such as dopamine) .
Anti-Coccidia Property
NPBA micelles demonstrated good anti-coccidia properties, reduced gastrointestinal damage, and improved weight gain compared to commercially available formulations .
Wirkmechanismus
Target of Action
Boronic acids and their derivatives, including (3-(nicotinamido)phenyl)boronic acid, are known to be used as synthetic intermediates in organic synthesis . They are often used as boron ligands in metal-organic chemical reactions .
Mode of Action
The mode of action of (3-(Nicotinamido)phenyl)boronic acid is primarily through its participation in Suzuki–Miyaura (SM) coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst . The boronic acid acts as the nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
It’s known that boronic acids and their derivatives play a crucial role in the synthesis of many inhibitors of serine proteases . These enzymes are involved in various biological processes, including digestion, immune response, blood clotting, and cell cycle progression .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water, undergoing hydrolysis . This could potentially affect the bioavailability of (3-(Nicotinamido)phenyl)boronic acid.
Result of Action
The compound’s participation in sm coupling reactions can result in the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, including potential drug molecules .
Eigenschaften
IUPAC Name |
[3-(pyridine-3-carbonylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BN2O3/c16-12(9-3-2-6-14-8-9)15-11-5-1-4-10(7-11)13(17)18/h1-8,17-18H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERGRRRYERIRAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=CN=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Nicotinamido)phenyl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(benzo[d][1,3]dioxol-5-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2388487.png)
![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2388488.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2388492.png)

![7-(4-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2388500.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2388501.png)
![3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2388502.png)



![N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2388509.png)